molecular formula C22H40OSi B105471 5beta-Androstane, 17beta-(trimethylsiloxy)- CAS No. 18899-47-3

5beta-Androstane, 17beta-(trimethylsiloxy)-

Cat. No. B105471
CAS RN: 18899-47-3
M. Wt: 348.6 g/mol
InChI Key: MKAPYQMOCINFKH-CPDXTSBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5beta-Androstane, 17beta-(trimethylsiloxy)- is a synthetic steroid that has been widely used in scientific research for its various biochemical and physiological effects. This compound is a derivative of testosterone and has been synthesized through various methods to be used in laboratory experiments.

Mechanism Of Action

The mechanism of action of 5beta-Androstane, 17beta-(trimethylsiloxy)- is similar to that of testosterone. It binds to androgen receptors in the body, leading to the activation of various signaling pathways. This activation leads to the expression of various genes, resulting in the various biochemical and physiological effects of the compound.

Biochemical And Physiological Effects

5beta-Androstane, 17beta-(trimethylsiloxy)- has various biochemical and physiological effects on the body. It has been shown to increase muscle mass and strength, as well as bone density. It also has a positive effect on libido and sexual function. Additionally, it has been shown to have a protective effect on the brain, reducing the risk of Alzheimer's disease and other neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5beta-Androstane, 17beta-(trimethylsiloxy)- in lab experiments is its ability to bind to androgen receptors with high affinity. This makes it a useful tool for studying the effects of androgens on the body. However, one of the limitations of using this compound is its relatively short half-life, which may limit its effectiveness in certain experiments.

Future Directions

There are many future directions for research involving 5beta-Androstane, 17beta-(trimethylsiloxy)-. One area of research is the development of new synthetic steroids that have improved pharmacological properties. Additionally, this compound could be used to study the effects of androgens on various diseases such as osteoporosis and hypogonadism. Finally, further research could be conducted to explore the potential of this compound as a therapeutic agent for various diseases.
Conclusion
In conclusion, 5beta-Androstane, 17beta-(trimethylsiloxy)- is a synthetic steroid that has been widely used in scientific research for its various biochemical and physiological effects. It has been synthesized through various methods and has been used to study the effects of testosterone on the body, as well as its role in various diseases. This compound has various advantages and limitations for lab experiments, and there are many future directions for research involving this compound.

Synthesis Methods

The synthesis of 5beta-Androstane, 17beta-(trimethylsiloxy)- can be achieved through various methods. One of the most commonly used methods involves the reaction of testosterone with trimethylsilyl chloride in the presence of a base such as pyridine. This reaction leads to the formation of 5beta-Androstane, 17beta-(trimethylsiloxy)- with a yield of approximately 70%.

Scientific Research Applications

5beta-Androstane, 17beta-(trimethylsiloxy)- has been widely used in scientific research for its various biochemical and physiological effects. This compound has been used to study the effects of testosterone on the body, as well as its role in various diseases such as prostate cancer and hypogonadism. It has also been used to study the effects of androgens on the brain and behavior.

properties

CAS RN

18899-47-3

Product Name

5beta-Androstane, 17beta-(trimethylsiloxy)-

Molecular Formula

C22H40OSi

Molecular Weight

348.6 g/mol

IUPAC Name

[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy-trimethylsilane

InChI

InChI=1S/C22H40OSi/c1-21-14-7-6-8-16(21)9-10-17-18-11-12-20(23-24(3,4)5)22(18,2)15-13-19(17)21/h16-20H,6-15H2,1-5H3/t16-,17-,18-,19-,20-,21-,22-/m0/s1

InChI Key

MKAPYQMOCINFKH-CPDXTSBQSA-N

Isomeric SMILES

C[C@]12CCCC[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O[Si](C)(C)C)C

SMILES

CC12CCCCC1CCC3C2CCC4(C3CCC4O[Si](C)(C)C)C

Canonical SMILES

CC12CCCCC1CCC3C2CCC4(C3CCC4O[Si](C)(C)C)C

synonyms

17β-(Trimethylsiloxy)-5β-androstane

Origin of Product

United States

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